4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
Description
4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzooxazepine core substituted with fluorine, isopentyl, and methyl groups. The fluorine atom at the 4-position of the benzene ring and the isopentyl group on the oxazepine ring likely enhance its pharmacokinetic properties, such as metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-15(2)10-11-26-20-13-17(6-9-21(20)30-14-23(4,5)22(26)27)25-31(28,29)18-7-8-19(24)16(3)12-18/h6-9,12-13,15,25H,10-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCKWENSRQQPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C23H29FN2O4S
- Molecular Weight: 448.55 g/mol
- CAS Number: 922005-53-6
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on antimicrobial effects. Its structural features contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group enhances its efficacy by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase involved in folate synthesis.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at low concentrations | |
| Escherichia coli | Effective against resistant strains | |
| Pseudomonas aeruginosa | Moderate activity observed |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Folate Synthesis: The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
- Disruption of Membrane Integrity: The hydrophobic nature of the isopentyl group may disrupt bacterial membranes.
- Enzyme Inhibition: Potential inhibition of various enzymes involved in metabolic pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy:
- Mechanistic Insights:
- Comparative Analysis:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multiple steps of organic reactions that require precise control over reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the synthesis process.
Chemical Properties:
- Molecular Formula: C23H29FN2O4S
- Molecular Weight: 448.55 g/mol
- CAS Number: 922005-53-6
Research indicates that this compound possesses a range of biological activities primarily focused on antimicrobial effects. Its structural features facilitate interactions with biological targets.
Antimicrobial Activity
The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances its efficacy by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase involved in folate synthesis.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at low concentrations | |
| Escherichia coli | Effective against resistant strains | |
| Pseudomonas aeruginosa | Moderate activity observed |
Therapeutic Applications
Due to its unique structure and biological activity, 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide has potential applications in various therapeutic areas:
Antimicrobial Therapy
The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics, especially against resistant strains of bacteria.
Anti-inflammatory Agents
Given its mechanism of action involving interactions with inflammatory pathways, this compound may serve as a lead for designing anti-inflammatory drugs.
Cancer Research
The structural features suggest potential applications in cancer therapy by targeting specific pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various experimental models:
- A study highlighted its effectiveness against resistant strains of Escherichia coli, showcasing its potential as an alternative antibiotic treatment.
- Another investigation demonstrated its anti-inflammatory properties through modulation of cytokine production in vitro.
Comparison with Similar Compounds
Table 1: Structural Comparison
Computational Similarity Metrics
Computational tools like Tanimoto and Dice coefficients () quantify structural similarity by comparing molecular fingerprints. For instance:
- Tanimoto Index : A value >0.85 indicates high similarity. The target compound may share ~70–80% similarity with ’s analog due to overlapping sulfonamide and fluorinated motifs.
- Graph-Based Methods : highlights graph-theoretical comparisons, which capture connectivity patterns more accurately than bit-vector methods. The benzooxazepine core’s rigidity may reduce similarity scores with flexible chromene-based analogs .
Bioactivity Profile Correlation
demonstrates that structurally similar compounds often exhibit overlapping bioactivity profiles. For example:
- Target Engagement : Both the target compound and ’s analog likely inhibit kinases or proteases due to sulfonamide’s role in hydrogen bonding with catalytic residues.
- Clustering Analysis : Hierarchical clustering () would group these compounds based on shared sulfonamide and fluorinated aromatic features, predicting similar modes of action .
Analytical Techniques for Comparison
NMR Spectroscopy
highlights NMR’s utility in identifying substituent effects. For the target compound:
Mass Spectrometry (LC-MS/MS)
Molecular networking () clusters compounds based on fragmentation patterns. The target compound’s parent ion ([M+H]+ ~500 m/z) and fragmentation profile (e.g., loss of SO2NH2) would align with sulfonamide-containing analogs, yielding high cosine scores (>0.8) .
Preparation Methods
Cyclization of 2-Aminophenol Derivatives with Alkynones
A pivotal method for constructing benzo[b]oxazepines involves reacting 2-aminophenols with alkynones under thermal conditions. For the target compound:
- Precursor Preparation :
- A 2-aminophenol derivative (e.g., 2-amino-5-isopentyl-3,3-dimethylphenol) is synthesized via alkylation of 2-aminophenol with isopentyl bromide and subsequent dimethylation.
- The alkynone component (e.g., 4-oxopent-1-yn-3-yl acetate) is prepared via Sonogashira coupling or acetylation of propargyl alcohols.
- Cyclization Reaction :
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Time | 18 hours |
| Yield | 65–75% |
Tandem C-N Coupling/C-H Carbonylation
An advanced approach employs palladium-catalyzed tandem reactions to streamline ring formation:
- Substrates :
- N-Benzyl-2-iodoaniline derivatives.
- Carbon monoxide (balloon pressure).
- Reaction Setup :
- Single-step formation of the oxazepinone skeleton.
- Functional group tolerance for introducing isopentyl and dimethyl groups.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| CO Pressure | 1 atm |
| Yield | 70–80% |
Introduction of the Sulfonamide Group
Sulfonylation of the Oxazepine Amine
The primary amine at position 7 of the benzoxazepine core reacts with 4-fluoro-3-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:
- Reaction Protocol :
Workup :
Alternative Microwave-Assisted Sulfonylation
To accelerate reaction kinetics, microwave irradiation is employed:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Time | 20 minutes |
| Microwave Power | 300 W |
| Yield | 88% |
Structural Characterization and Validation
Spectroscopic Data
Post-synthesis characterization ensures structural fidelity:
Purity Analysis
- HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).
- Melting Point : 265–267°C (uncorrected).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Alkynone Cyclization | 70 | 18 h | Moderate | High |
| Tandem Pd-Catalyzed | 80 | 8 h | High | Moderate |
| Microwave Sulfonylation | 88 | 0.33 h | Low | High |
Challenges and Optimization Opportunities
- Regioselectivity : Competing endo vs. exo cyclization pathways may require ligand optimization in Pd-catalyzed methods.
- Steric Hindrance : Bulky isopentyl and dimethyl groups necessitate slow reagent addition to prevent byproducts.
- Purification : Silica gel chromatography remains critical for isolating the sulfonamide due to polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
